molecular formula C15H13ClN2O4S2 B2780325 5-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one CAS No. 2319837-61-9

5-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one

Cat. No.: B2780325
CAS No.: 2319837-61-9
M. Wt: 384.85
InChI Key: WWUMNFIVDHGRJO-UHFFFAOYSA-N
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Description

5-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one is a synthetic organic compound with the CAS Number 2319837-61-9 and a molecular formula of C15H13ClN2O4S2 . This complex molecule is built around a 6,7-dihydrothieno[3,2-c]pyridine core, a scaffold recognized in medicinal chemistry for its presence in pharmacologically active agents such as the antiplatelet drugs Clopidogrel and Prasugrel . The core structure is further functionalized with a chlorinated thiophene ring and linked via a sulfonyl group to a 3-methylbenzo[d]oxazol-2(3H)-one moiety. This specific structural architecture, particularly the sulfonyl linkage, suggests potential for high-value applications in chemical biology and pharmaceutical research, possibly acting as a key intermediate or a modulator of protein function . Key physicochemical parameters include a topological polar surface area of approximately 104 Ų, which can provide insight into the compound's potential membrane permeability . This product is intended for Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

5-[(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)sulfonyl]-3-methyl-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O4S2/c1-17-11-7-10(2-3-12(11)22-15(17)19)24(20,21)18-5-4-13-9(8-18)6-14(16)23-13/h2-3,6-7H,4-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWUMNFIVDHGRJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)N3CCC4=C(C3)C=C(S4)Cl)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one involves several key steps:

  • Synthetic Routes: The synthesis typically begins with the chlorination of a dihydrothienopyridine precursor, which is then subjected to sulfonylation reactions to introduce the sulfonyl functional group. This intermediate is further reacted with a benzo[d]oxazol derivative to obtain the final product.

  • Reaction Conditions: The reactions require precise temperature control and specific solvents like dichloromethane or toluene to ensure high yield and purity.

  • Industrial Production: On an industrial scale, the synthesis might involve continuous flow chemistry techniques to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

This compound engages in various chemical reactions:

  • Types of Reactions: It undergoes oxidation, reduction, and nucleophilic substitution reactions. The presence of multiple functional groups provides versatility.

  • Common Reagents and Conditions: Typical reagents include strong oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydride for substitution reactions.

  • Major Products: Oxidation might yield sulfone derivatives, reduction could produce corresponding amines, and substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

5-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one finds applications in:

  • Chemistry: Used as a building block in organic synthesis due to its reactive functional groups.

  • Biology: Potentially used in studies involving enzyme inhibition and receptor binding, given its structural resemblance to bioactive molecules.

  • Medicine: Explored in drug development for its potential pharmacological properties.

  • Industry: Utilized in the synthesis of advanced materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of this compound hinges on its ability to interact with specific molecular targets:

  • Molecular Targets: It may inhibit enzymes or bind to receptors, altering their function.

  • Pathways Involved: The pathways include inhibition of key metabolic enzymes, leading to altered cellular functions or signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between the target compound and its analogs:

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name/ID Core Structure Key Substituents Biological Activity Reference
Target Compound Benzo[d]oxazol-2(3H)-one 3-methyl, 2-chloro-dihydrothienopyridin-sulfonyl Hypothesized: Antimicrobial/antiplatelet (based on analogs)
Compound 72 Thiazolo[4,5-d]pyrimidine 4-chlorophenyl, spirocyclohexane, sulfonyl-dihydrothienopyridin Robust antibacterial/antifungal activity (superior to streptomycin/amphotericin B)
Compound 11 Benzo[d]imidazole 1-methyl-ethanone, dihydrothienopyridin Potent platelet aggregation inhibition (outperforms standards with PPIs)
CPA Oxadiazole-thioacetamide 2-chlorophenyl, coumarin, dihydrothienopyridin-methyl Solvent affinity studies; structural insights into heterocyclic interactions

Physicochemical Properties

  • Solubility : The sulfonyl group in the target compound likely improves aqueous solubility compared to CPA’s thioether linkage .
  • Metabolic Stability : The 3-methyl group on the oxazolone ring may enhance metabolic stability relative to unsubstituted analogs, though this requires experimental validation.

Biological Activity

The compound 5-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one is a sulfonylated heterocyclic compound that has garnered attention for its potential biological activities. Its unique chemical structure, which includes a thienopyridine moiety and a benzoxazole ring, suggests various pharmacological applications, particularly in antimicrobial and anticancer therapies.

Chemical Structure and Properties

The molecular formula of the compound is C15H15ClN2O4SC_{15}H_{15}ClN_2O_4S, with a molecular weight of approximately 348.82 g/mol. The presence of the sulfonyl group and the chlorinated thienopyridine ring enhances its reactivity and potential biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit significant biological activities. Here are some key areas of biological activity associated with this compound:

  • Antimicrobial Activity :
    • Compounds similar to this one have shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies have documented the effectiveness of benzoxazole derivatives against Escherichia coli and Bacillus subtilis .
    • The minimal inhibitory concentrations (MIC) for several derivatives indicate promising antimicrobial properties, suggesting that the sulfonyl group may play a crucial role in enhancing activity .
  • Anticancer Potential :
    • The benzoxazole derivatives have been reported to possess cytotoxic effects against multiple cancer cell lines, including breast (MCF-7), lung (A549), and prostate cancer cells (PC3) .
    • The mechanism of action may involve the inhibition of specific enzymes or disruption of cellular pathways critical for cancer cell survival.
  • Mechanism of Action :
    • The biological effects of this compound are likely mediated through interactions with specific molecular targets such as enzymes and receptors. The sulfonyl and chlorinated thienopyridine moieties suggest potential inhibition pathways that could disrupt normal cellular functions .

Case Studies

Recent studies have explored the biological activity of related compounds, providing insights into their efficacy:

  • Antimicrobial Testing : A study evaluated various benzoxazole derivatives for their antimicrobial properties against C. albicans and found that certain substitutions significantly enhanced activity .
  • Cytotoxicity Assays : In vitro assays using WST-1 reagent demonstrated that several derivatives exhibited cytotoxic effects on cancer cell lines at varying concentrations, highlighting structure-activity relationships critical for drug design .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is essential:

Compound NameStructure FeaturesBiological Activity
5-sulfonyl-2-methoxybenzamideLacks chlorinated thienopyridineLimited antimicrobial activity
2-chloro-6,7-dihydrothieno[3,2-c]pyridineNo sulfonyl or benzamide groupsDistinct chemical properties

Q & A

Basic: What experimental methods are recommended for confirming the structural identity of 5-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^13C NMR to confirm proton and carbon environments, focusing on characteristic peaks for the sulfonyl group (~δ 3.0–3.5 ppm) and benzo[d]oxazolone moiety (δ 6.5–8.0 ppm for aromatic protons) .
  • Infrared Spectroscopy (IR): Identify functional groups such as sulfonyl (S=O stretching at ~1350–1150 cm1^{-1}) and carbonyl (C=O at ~1700 cm1^{-1}) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) or ESI-MS to verify molecular weight and fragmentation patterns, ensuring alignment with theoretical values .

Advanced: How can researchers optimize the synthetic yield of this compound while minimizing side reactions?

Methodological Answer:

  • Stepwise Synthesis: Break the synthesis into modular steps (e.g., sulfonylation of the thienopyridine precursor followed by coupling to the benzo[d]oxazolone core). Use protecting groups for reactive sites (e.g., amines) to prevent undesired side reactions .
  • Catalytic Conditions: Employ catalysts like potassium carbonate (K2_2CO3_3) or triethylamine (TEA) in polar aprotic solvents (e.g., DMF or THF) to enhance reaction efficiency .
  • Temperature Control: Optimize reaction temperatures (e.g., 0–5°C for diazonium coupling; reflux for cyclization) to balance reaction rate and selectivity .

Basic: What computational tools are suitable for predicting the drug-likeness and pharmacokinetic properties of this compound?

Methodological Answer:

  • SwissADME: Input the SMILES string to calculate Lipinski’s Rule of Five parameters, bioavailability scores, and gastrointestinal absorption. Compare results to reference drugs (e.g., celecoxib) for benchmarking .
  • Molinspiration: Assess topological polar surface area (TPSA) and logP to predict blood-brain barrier permeability and solubility .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve the pharmacological profile of this compound?

Methodological Answer:

  • Analog Synthesis: Introduce substituents at the 3-methyl position of the benzo[d]oxazolone or modify the chloro group on the thienopyridine. Use parallel synthesis for rapid screening .
  • In Vitro Assays: Test analogs against target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) and measure IC50_{50} values. Validate selectivity using counter-screens .
  • Molecular Docking: Use tools like AutoDock Vina or MOE to model interactions with active sites (e.g., COX-2), guiding rational design .

Basic: What analytical techniques are critical for assessing the purity of this compound?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients. Aim for >95% purity .
  • Melting Point Analysis: Compare observed melting points to literature values to detect impurities .

Advanced: How should researchers resolve contradictions in bioactivity data between in vitro and in vivo studies?

Methodological Answer:

  • Metabolic Stability Tests: Use liver microsomes (human/rat) to identify rapid metabolization in vivo. Adjust the scaffold (e.g., introduce fluorine) to block metabolic hotspots .
  • Pharmacokinetic Profiling: Measure plasma half-life and bioavailability via LC-MS/MS. Correlate with in vitro IC50_{50} to identify discrepancies in efficacy .

Basic: What solvent systems are optimal for recrystallizing this compound to achieve high crystallinity?

Methodological Answer:

  • Ethanol/Water Mixtures: Recrystallize from hot ethanol (70–80°C) with gradual water addition to induce slow crystallization .
  • Dichloromethane/Hexane: Use for non-polar impurities; evaporate DCM and add hexane to precipitate pure crystals .

Advanced: How can in silico toxicity prediction models guide the safety assessment of this compound?

Methodological Answer:

  • ProTox-II: Predict acute toxicity (LD50_{50}), hepatotoxicity, and mutagenicity based on structural alerts (e.g., sulfonamide groups) .
  • DEREK Nexus: Evaluate potential genotoxicity by identifying DNA-reactive substructures (e.g., aryl chlorides) .

Basic: What spectroscopic methods are used to monitor reaction progress during synthesis?

Methodological Answer:

  • Thin-Layer Chromatography (TLC): Track intermediates using silica plates and UV visualization. Mobile phases: ethyl acetate/hexane (3:7) .
  • Real-Time IR: Monitor disappearance of starting material peaks (e.g., amine N-H stretches at ~3300 cm1^{-1}) .

Advanced: How can researchers design stability studies under ICH guidelines to evaluate degradation pathways?

Methodological Answer:

  • Forced Degradation: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Use HPLC-MS to identify degradation products (e.g., hydrolysis of the sulfonyl group) .
  • pH Stability: Incubate in buffers (pH 1–13) and analyze by NMR to detect acid/base-sensitive moieties (e.g., oxazolone ring opening) .

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